![molecular formula C14H10Cl3NO3S B2792796 2-[(3-chlorophenyl)sulfonyl]-N-(2,4-dichlorophenyl)acetamide CAS No. 339107-85-6](/img/structure/B2792796.png)
2-[(3-chlorophenyl)sulfonyl]-N-(2,4-dichlorophenyl)acetamide
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Description
This compound is an organic molecule that contains a sulfonyl group (-SO2-) and an acetamide group (-NHCOCH3). It also contains chlorophenyl groups, which are aromatic rings with chlorine atoms .
Chemical Reactions Analysis
The chemical reactions of this compound would depend on the conditions and reagents present. Compounds with similar structures may undergo reactions like electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. Properties like solubility, melting point, and boiling point could be determined experimentally .Mechanism of Action
Target of Action
Similar compounds, such as sulfonamide derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological processes, including antimicrobial, anti-inflammatory, and anticancer activities .
Mode of Action
It’s known that sulfonamide derivatives exhibit their biological activities through various mechanisms, such as cell cycle arrest, inhibition of enzymes like carbonic anhydrase, matrix metalloproteinases, nadh oxidase, cyclin-dependent kinase, methionine aminopeptidases, histone deacetylases, and disruption of microtubule assembly .
Biochemical Pathways
It’s known that sulfonamide derivatives can affect a wide range of biochemical pathways due to their broad-spectrum biological activities .
Result of Action
Similar compounds, such as sulfonamide derivatives, have been reported to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer activities .
properties
IUPAC Name |
2-(3-chlorophenyl)sulfonyl-N-(2,4-dichlorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl3NO3S/c15-9-2-1-3-11(6-9)22(20,21)8-14(19)18-13-5-4-10(16)7-12(13)17/h1-7H,8H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDXHVEWEFLPNEK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)S(=O)(=O)CC(=O)NC2=C(C=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl3NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3-chlorophenyl)sulfonyl]-N-(2,4-dichlorophenyl)acetamide |
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